![molecular formula C22H24N2O3 B2503087 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1788541-90-1](/img/structure/B2503087.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide" is a complex organic molecule that may have potential biological activity or could serve as a building block in pharmaceutical research. While the provided papers do not directly discuss this specific compound, they do explore various N-(2-hydroxyphenyl)acetamide derivatives and their biological activities, synthesis, and molecular structures, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of substituted phenols with acylating agents or through the amidation of corresponding acids. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate biphenyl and isoxazole moieties.
Molecular Structure Analysis
The molecular structure of N-(2-hydroxyphenyl)acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of silylated derivatives was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of an anticancer drug derivative was solved using direct methods and refined by full matrix least-squares procedures . These techniques would be essential in determining the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of N-(2-hydroxyphenyl)acetamide derivatives can lead to various chemical transformations. For example, bioactive nitrosylated and nitrated derivatives were produced through microbial incubation with 2-acetamidophenol . Silylated derivatives underwent transsilylation and hydrolysis reactions, leading to the formation of silaheterocyclic compounds and silanols . These studies suggest that the compound may also undergo specific chemical reactions depending on its functional groups and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are crucial for their potential application. The pKa values of newly synthesized acetamide derivatives were determined via UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are influenced by the substituents on the phenyl ring and the nature of the acetamide moiety. Understanding these properties would be important for the application of "this compound" in a biological context or as a pharmaceutical precursor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Silylated Derivatives Synthesis : A study on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide reveals the potential for creating novel compounds with unique structural characteristics. This process involves reactions that lead to the formation of compounds with specific NMR, X-ray single-crystal analysis, and DFT methods, indicating a foundation for further modification and application of such compounds in scientific research (Nikonov et al., 2016).
Chemoselective Acetylation : Another study demonstrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting a method for synthesizing intermediates useful in the natural synthesis of antimalarial drugs. This study suggests a potential application in drug development and synthesis techniques, where specific acyl donors and conditions are optimized for desired outcomes (Magadum & Yadav, 2018).
Biological Activity and Applications
Antitumor Activity : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which incorporate structures similar to the compound of interest, demonstrates potential antitumor activity against various human tumor cell lines. This suggests that modifications of the N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide structure could lead to new therapeutic agents with applications in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, which, through optimization, led to compounds with significant fungicidal activity against Candida species and other fungi. This indicates the potential for developing new antifungal treatments based on the core structure of the compound (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-20(16(2)27-24-15)13-21(25)23-14-22(3,26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,26H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZDWYITMKNGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


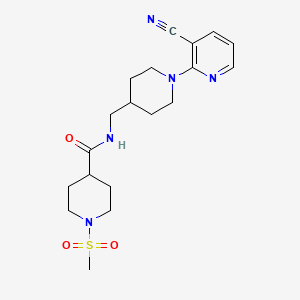
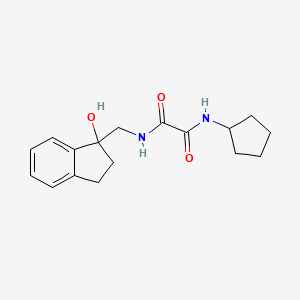
![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)
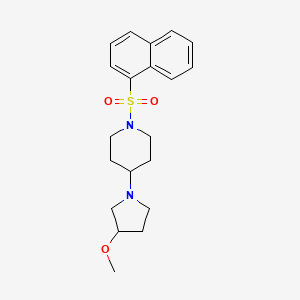
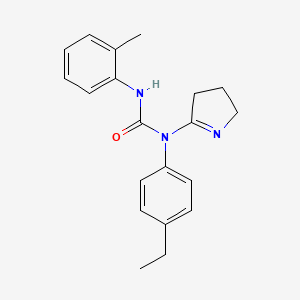
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
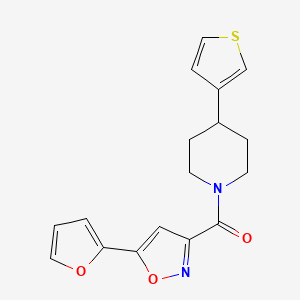
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)